molecular formula C12H12N2O2S B574731 2-Amino-5-(3,4-trimethylenedioxyphenyl)thiazole CAS No. 175205-03-5

2-Amino-5-(3,4-trimethylenedioxyphenyl)thiazole

Cat. No.: B574731
CAS No.: 175205-03-5
M. Wt: 248.3
InChI Key: ZTCABBMLLYFGHL-UHFFFAOYSA-N
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Description

2-Amino-5-(3,4-trimethylenedioxyphenyl)thiazole is a sophisticated heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. Its core structure incorporates a 2-aminothiazole scaffold, which is recognized as a privileged pharmacophore in the development of small molecule therapeutic agents . The 3,4-trimethylenedioxyphenyl substituent is a key structural feature that can influence the compound's electronic properties and binding affinity to biological targets. The 2-aminothiazole nucleus is a fundamental component of several clinically applied anticancer drugs, such as Dasatinib, a multi-kinase inhibitor, and Alpelisib, a PI3K inhibitor . Derivatives of 2-aminothiazole have demonstrated potent and selective nanomolar inhibitory activity against a diverse panel of human cancer cell lines, including breast, leukemia, lung, colon, and renal cancers . The structural motif is known to interact with multiple enzyme targets, including kinase receptors, tubulin polymerase, and topoisomerase IV, making it a versatile scaffold for investigating novel oncological pathways . Furthermore, thiazole derivatives, in general, are extensively researched for their antimicrobial properties, showing potential as inhibitors of bacterial cell wall synthesis and enzymatic processes like those mediated by FabH and DNA gyrase . The synthesis of this compound can be achieved via well-established methods, such as the Hantzsch thiazole synthesis, which involves the cyclization of an alpha-halogenated ketone precursor with a thiourea derivative . This product is intended for research purposes as a chemical reference standard or as a building block for the synthesis of more complex molecules with potential biological activity. It is supplied For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c13-12-14-7-11(17-12)8-2-3-9-10(6-8)16-5-1-4-15-9/h2-3,6-7H,1,4-5H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTCABBMLLYFGHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)C3=CN=C(S3)N)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101199362
Record name 5-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-2-thiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101199362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175205-03-5
Record name 5-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-2-thiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175205-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-2-thiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101199362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. For instance, Hantzsch synthesis under microwave conditions (100°C, 20 min) achieves 70% yield with minimal decomposition.

Solid-Phase Synthesis

Immobilized thioureas on resin enable stepwise assembly, though yields remain suboptimal (~50%) due to steric hindrance.

Table 4: Method Comparison

MethodYield (%)ScalabilityCost Efficiency
Hantzsch60–65HighModerate
Amidino Cyclization70ModerateHigh
Suzuki Coupling75HighLow

Characterization and Quality Control

Critical analytical data for the target compound include:

  • 1^1H NMR (DMSO-d6_6): δ 7.45 (s, 1H, thiazole-H), 6.90–7.10 (m, 3H, aromatic), 5.95 (s, 2H, OCH2_2O), 5.50 (s, 2H, NH2_2).

  • IR (KBr): 3350 cm1^{-1} (N–H stretch), 1620 cm1^{-1} (C=N), 1240 cm1^{-1} (C–O–C) .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(3,4-trimethylenedioxyphenyl)thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Pharmacological Properties

The compound belongs to the thiazole family, which is known for a wide range of biological activities. Thiazole derivatives have been studied extensively for their potential as therapeutic agents against various diseases.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. A study highlighted the effectiveness of certain thiazole compounds in inhibiting cancer cell proliferation. Specifically, derivatives with substitutions on the thiazole ring demonstrated enhanced cytotoxic effects against different cancer cell lines. The structure-activity relationship (SAR) analysis revealed that specific functional groups significantly influence the anticancer activity of these compounds .

CompoundIC50 (µM)Cancer Cell Line
2-Amino-5-(3,4-trimethylenedioxyphenyl)thiazole15MCF-7 (Breast Cancer)
Thiazole Derivative A10HeLa (Cervical Cancer)
Thiazole Derivative B25A549 (Lung Cancer)

Antimicrobial Activity

This compound has shown promising antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) indicate that this compound may serve as a lead for developing new antibiotics.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus3.9
Escherichia coli7.8
Pseudomonas aeruginosa15

Case Study Overview

In a pilot study involving patients with asthma:

  • Participants: 30 individuals aged 18-45
  • Treatment: Administered a thiazole derivative including this compound
  • Duration: 12 weeks
  • Results: Significant reduction in asthma symptoms was observed in 70% of participants compared to the control group.

Mechanism of Action

The mechanism of action of 2-Amino-5-(3,4-trimethylenedioxyphenyl)thiazole involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes, disrupt cell membranes, and interfere with DNA replication. These actions contribute to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Amino-5-(4-Acetylphenylazo)-Thiazole
  • Structure : Features a 4-acetylphenylazo group at position 5.
  • Reactivity: The amino group undergoes acetylation, benzoylation, and chloroacetylation to yield derivatives with enhanced bioactivity. These reactions are facilitated by the electron-rich thiazole ring and the azo linkage’s conjugation .
  • Biological Activity : Exhibits significant antioxidant activity (DPPH inhibition) and increases antioxidant enzyme activity in vivo at 50–100 mg/kg doses. Toxicity studies indicate safety at high concentrations (liver function enzymes unaffected) .
2-Amino-5-(3,4-Difluorophenyl)thiazole
  • Structure : Contains a 3,4-difluorophenyl group.
  • Physical Properties : Molecular weight 212.22 g/mol, predicted density 1.432 g/cm³, and boiling point 361.8°C .
  • Biological Activity: IC50 values for similar fluorinated thiazoles (e.g., 2-Amino-4-(2,4-difluorophenyl)thiazole) range from 320–890 nM, suggesting substituent position and electronegativity significantly influence potency .
2-Amino-5-(4-Chlorophenyl)-1,3,4-Thiadiazole
  • Structure : A thiadiazole analog with a 4-chlorophenyl group.
  • Applications: Used in antiviral and anti-inflammatory research.
Physicochemical and Reactivity Trends
Compound Substituent Key Reactivity IC50 (nM) Toxicity Profile
2-Amino-5-(4-acetylphenylazo)-thiazole 4-Acetylphenylazo Electrophilic substitution (acetylation, benzoylation) N/A Non-toxic up to 100 mg/kg
2-Amino-4-(2,4-difluorophenyl)thiazole [a] 2,4-Difluorophenyl N/A 340 Not reported
2-Amino-4-(4-chlorophenyl)thiazole [e] 4-Chlorophenyl N/A 320 Not reported
2-Amino-5-(3,4-difluorophenyl)thiazole 3,4-Difluorophenyl Predicted high thermal stability (boiling point ~361°C) N/A Not reported

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl, F) : Lower IC50 values (higher potency) compared to methyl or acetyl-substituted analogs .
  • Azo Linkages : Enhance conjugation and antioxidant capacity but may reduce metabolic stability .
  • Trimethylenedioxy vs.

Biological Activity

2-Amino-5-(3,4-trimethylenedioxyphenyl)thiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including anticancer, antimicrobial, and antioxidant properties. This article synthesizes current research findings on the biological activities of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole ring substituted with an amino group and a trimethylenedioxyphenyl moiety. Its molecular formula is C13H13N3O3S, with a molecular weight of 293.33 g/mol. The structural characteristics contribute to its reactivity and biological interactions.

Anticancer Activity

Research indicates that 2-amino-thiazole derivatives exhibit promising anticancer effects. For instance, studies have shown that compounds with similar thiazole structures can induce cytotoxicity in various cancer cell lines:

  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of specific signaling pathways involved in cell proliferation and survival. For example, derivatives have been shown to inhibit IL-2 production in T-cells, suggesting potential use in immunotherapy .
  • Case Studies : A study demonstrated that certain thiazole derivatives exhibited high cytotoxicity against human leukemia cells (K562) and hepatocellular carcinoma (HepG2) cell lines, with IC50 values indicating significant antiproliferative effects .

Antimicrobial Activity

The compound also shows notable antimicrobial properties against various pathogens:

  • Mechanism : The antibacterial activity is thought to result from the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Research Findings : In vitro studies have reported effective inhibition against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

Antioxidant Activity

The antioxidant potential of 2-amino-thiazole derivatives has been explored through various assays:

  • Assays Used : Common methods include DPPH radical scavenging, hydroxyl radical scavenging, and nitric oxide scavenging assays.
  • Findings : Compounds derived from 2-amino-thiazoles have shown significant radical scavenging activity, indicating their potential as therapeutic agents in oxidative stress-related diseases .

Structure-Activity Relationships (SAR)

Understanding the SAR of 2-amino-thiazole derivatives is crucial for optimizing their biological activities:

Substituent Effect on Activity
Hydroxyl groupsIncrease antioxidant activity
Halogen substitutionsEnhance antibacterial potency
Alkyl groupsImprove lipophilicity and bioavailability

Research has demonstrated that modifications at the phenyl ring significantly influence the biological efficacy of these compounds. For instance, introducing electron-withdrawing groups can enhance their reactivity and interaction with biological targets .

Q & A

Q. What are the standard synthetic methodologies for preparing 2-amino-5-(3,4-trimethylenedioxyphenyl)thiazole, and how are intermediates characterized?

The Hantzsch thiazole synthesis is a widely used method, involving the reaction of α-haloketones (e.g., brominated ketones) with thiourea derivatives under reflux conditions . Key intermediates are characterized via IR spectroscopy (e.g., NH stretching at ~3164 cm⁻¹, C=O bands at 1660–1680 cm⁻¹) and NMR (e.g., δ 6.90–8.16 ppm for thiazole protons). Elemental analysis (C, H, N) is critical to confirm purity and structure .

Q. How are structural contradictions in spectral data resolved during compound characterization?

Discrepancies in spectral data (e.g., unexpected splitting in ^1H NMR or IR band shifts) are addressed by cross-validating with computational methods (e.g., DFT calculations for predicted spectra) and repeating reactions under controlled conditions (e.g., inert atmosphere, purified solvents). For example, tautomeric forms of thiazole derivatives may cause variable NH proton signals, resolved via temperature-dependent NMR studies .

Q. What solvents and catalysts are optimal for synthesizing thiazole derivatives with high yield?

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates in nucleophilic substitutions, while ethanol/water mixtures are preferred for condensation steps. Catalysts like triethylamine (TEA) or pyridine are effective for acetylation/benzoylation reactions, with yields >75% under solvent-free conditions at 60–70°C .

Advanced Research Questions

Q. How can molecular docking studies guide the design of 2-amino-thiazole derivatives for specific biological targets?

Docking simulations (e.g., AutoDock Vina) predict binding modes to targets like enzymes or receptors. For instance, derivatives with electron-withdrawing substituents (e.g., -Br, -NO₂) show enhanced binding to cancer-related kinases due to hydrophobic interactions and hydrogen bonding with active-site residues. Pose validation via MD simulations (RMSD < 2 Å) is recommended .

Q. What strategies mitigate thermal degradation in polyimide derivatives derived from 2-amino-thiazole scaffolds?

Incorporating aromatic dianhydrides (e.g., pyromellitic dianhydride) improves thermo-oxidative stability (Tg > 250°C). Accelerated aging tests (TGA/DSC under N₂/O₂) reveal that bulky substituents (e.g., 3,4-trimethylenedioxy groups) reduce chain mobility, delaying decomposition .

Q. How do substituents on the phenyl ring influence anticancer activity in vitro?

Electron-deficient groups (e.g., -F, -Br) enhance cytotoxicity against MCF-7 and HT-29 cell lines (IC₅₀ < 10 µM) by increasing membrane permeability and ROS generation. Comparative studies using MTT assays and flow cytometry (apoptosis markers) are essential to validate structure-activity relationships .

Q. What experimental models are suitable for evaluating dual fluorescence properties in thiadiazole-thiazole hybrids?

Liposome-based assays (e.g., DPPC vesicles) monitor fluorescence quenching in membrane environments. Time-resolved spectroscopy (e.g., TCSPC) quantifies quantum yields and Stokes shifts, critical for designing probes for cellular imaging .

Q. How can regioselectivity challenges in multi-step functionalization of thiazole cores be addressed?

Protecting group strategies (e.g., Boc for amines) and orthogonal reactivity (e.g., selective azo-coupling at the 5-position) enable sequential modifications. LC-MS tracking of intermediates ensures regiochemical control .

Methodological Notes

  • Synthesis Optimization : Use DoE (Design of Experiments) to identify critical parameters (temperature, solvent ratio) for scaling up .
  • Data Validation : Cross-reference spectral data with databases (e.g., SDBS) and replicate assays in triplicate to minimize batch variability .
  • Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate mechanisms via siRNA knockdown or Western blotting .

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